

A Comparative Guide to Computational Models of Mivacurium Pharmacokinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mivacurium

Cat. No.: B034715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models used to describe the pharmacokinetics of **mivacurium**, a short-acting neuromuscular blocking agent. The following sections present quantitative data from various studies, detail the experimental protocols used to obtain this data, and visualize key concepts to aid in the validation and selection of appropriate models for research and development.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The tables below summarize key pharmacokinetic and pharmacodynamic parameters of **mivacurium** and its stereoisomers from different studies. These tables facilitate a direct comparison of the drug's behavior under various conditions and in different patient populations.

Table 1: Pharmacokinetic Parameters of **Mivacurium** Isomers in Adult Patients

| Parameter | Isomer | Value | Patient Population | Anesthesia | Reference |
|---|-------------|-------------|---------------------|-----------------------------------|-----------|
| Clearance (ml/min/kg) | cis-trans | 106 ± 67 | Healthy Adult Males | Nitrous oxide/oxygen/ fentanyl | [1] |
| | trans-trans | 63 ± 34 | Healthy Adult Males | Nitrous oxide/oxygen/ fentanyl | [1] |
| | cis-cis | 4.6 ± 1.1 | Healthy Adult Males | Nitrous oxide/oxygen/ fentanyl | [1] |
| Elimination Half-Life (min) | cis-trans | 1.8 ± 1.1 | Healthy Adult Males | Nitrous oxide/oxygen/ fentanyl | [1] |
| | trans-trans | 1.9 ± 0.7 | Healthy Adult Males | Nitrous oxide/oxygen/ fentanyl | [1] |
| | cis-cis | 52.9 ± 19.8 | Healthy Adult Males | Nitrous oxide/oxygen/ fentanyl | [1] |
| Volume of Distribution (V _β) (l/kg) | cis-trans | 0.29 ± 0.24 | Healthy Adult Males | Nitrous oxide/oxygen/ fentanyl | [1] |
| | trans-trans | 0.15 ± 0.05 | Healthy Adult Males | Nitrous oxide/oxygen/ fentanyl | [1] |
| | cis-cis | 0.34 ± 0.08 | Healthy Adult Males | Nitrous oxide/oxygen/ fentanyl | [1] |

Table 2: Pharmacokinetic Parameters of **Mivacurium** in Different Patient Populations

| Parameter | Patient Population | Value | Anesthesia | Reference |
|---|--|--|------------------------------|-----------|
| Plasma Clearance | Normal | Not specified, but higher than liver failure patients | Isoflurane and nitrous oxide | [2] |
| Liver Failure | Significantly smaller than normal and renal failure patients | Isoflurane and nitrous oxide | [2] | |
| Renal Failure | Comparable to normal patients | Isoflurane and nitrous oxide | [2] | |
| Mean Residence Time | Normal | Not specified, but shorter than liver failure patients | Isoflurane and nitrous oxide | [2] |
| Liver Failure | Significantly longer than normal and renal failure patients | Isoflurane and nitrous oxide | [2] | |
| Renal Failure | Comparable to normal patients | Isoflurane and nitrous oxide | [2] | |
| Volume of Distribution at Steady State (Vdss) | Normal | Comparable across groups | Isoflurane and nitrous oxide | [2] |
| Liver Failure | Comparable across groups | Isoflurane and nitrous oxide | [2] | |
| Renal Failure | Comparable across groups | Isoflurane and nitrous oxide | [2] | |

Table 3: Pharmacodynamic Parameters of **Mivacurium**

| Parameter | Value | Patient Population | Anesthesia | Reference |
|------------------------------------|------------------------|------------------------------|-------------------------------|-----------|
| ED95 (mg/kg) | 0.053 | Young Adults | Not specified | [3] |
| 0.061 | Elderly Patients | Not specified | [3] | |
| Duration to TOF ratio of 0.7 (min) | 16.5 | Young Adults | Not specified | [3] |
| 21.0 | Elderly Patients | Not specified | [3] | |
| 25-75% Recovery Index (min) | 7.2 ± 1.8 | Healthy Adult Males | Nitrous oxide/oxygen/fentanyl | [1] |
| 5-95% Recovery Index (min) | 16.8 ± 3.7 | Healthy Adult Males | Nitrous oxide/oxygen/fentanyl | [1] |
| Time to 25% Recovery (T25) (min) | 18.7 | Normal Patients | Isoflurane and nitrous oxide | [2] |
| 57.2 | Liver Failure Patients | Isoflurane and nitrous oxide | [2] | |

Experimental Protocols

The validation of computational pharmacokinetic models relies on robust experimental data. The following sections detail the methodologies employed in key studies of **mivacurium**.

Pharmacokinetic and Pharmacodynamic Study in Young Adult and Elderly Patients[3]

- Study Design: A dose-response study was conducted in 64 patients, comprising 32 young adults and 32 elderly patients. A subset of 32 patients was randomly selected for the pharmacokinetic arm of the study.

- **Drug Administration:** Patients received one of four doses of **mivacurium**. An additional bolus dose was administered to a total of 0.1 mg/kg, followed by a continuous infusion adjusted to maintain 91-99% neuromuscular block.
- **Pharmacodynamic Monitoring:** Neuromuscular function was assessed using mechanomyography and train-of-four (TOF) nerve stimulation to measure the time to maximum block and different levels of recovery.
- **Pharmacokinetic Sampling:** Venous blood samples were collected to determine the plasma concentrations of the three **mivacurium** isomers and their metabolites.

Pharmacokinetics of Mivacurium Stereoisomers[1]

- **Study Population:** Eighteen ASA physical status 1 or 2 adult male patients undergoing elective surgery.
- **Anesthesia:** Nitrous oxide/oxygen/fentanyl anesthesia was administered.
- **Drug Administration:** A two-step continuous infusion of **mivacurium** was initiated at 5 µg/kg/min for 60 minutes, followed by an increase to 10 µg/kg/min for another 60 minutes.
- **Neuromuscular Monitoring:** Mechanomyography was used to monitor neuromuscular function at a frequency of 0.15 Hz.
- **Pharmacokinetic Analysis:** Venous blood samples were drawn to measure the plasma concentrations of each **mivacurium** isomer using a stereospecific high-performance liquid chromatographic method. Pharmacokinetic parameters were determined using noncompartmental analysis.

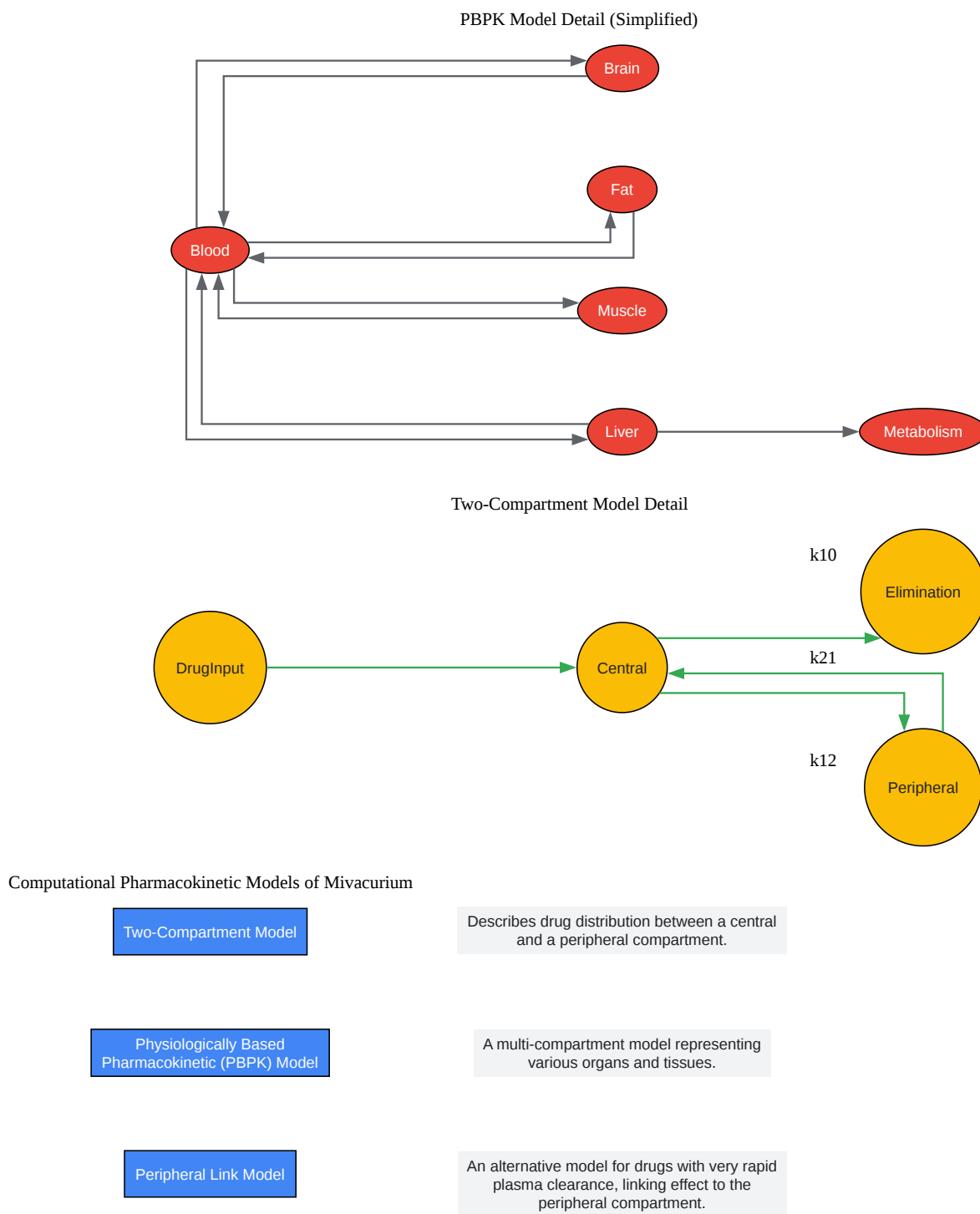
Pharmacokinetics in Patients with Hepatic or Renal Failure[2]

- **Study Groups:** The study included nine patients with normal renal and liver function, nine patients undergoing cadaveric kidney transplantation, and nine patients undergoing cadaveric liver transplantation.
- **Anesthesia:** Anesthesia was maintained with isoflurane and nitrous oxide.

- Drug Administration: A single bolus dose of **mivacurium** (0.15 mg/kg) was administered.
- Pharmacokinetic Measurement: Total plasma concentrations of what were presumed to be the two active **mivacurium** isomers were measured for 2.5 hours using a high-pressure liquid chromatographic assay. Data were analyzed using a non-compartmental method based on statistical moments.
- Neuromuscular Monitoring: The electromyographic evoked response of the adductor pollicis muscle to train-of-four stimulation of the ulnar nerve was measured.

Model Structures and Workflows

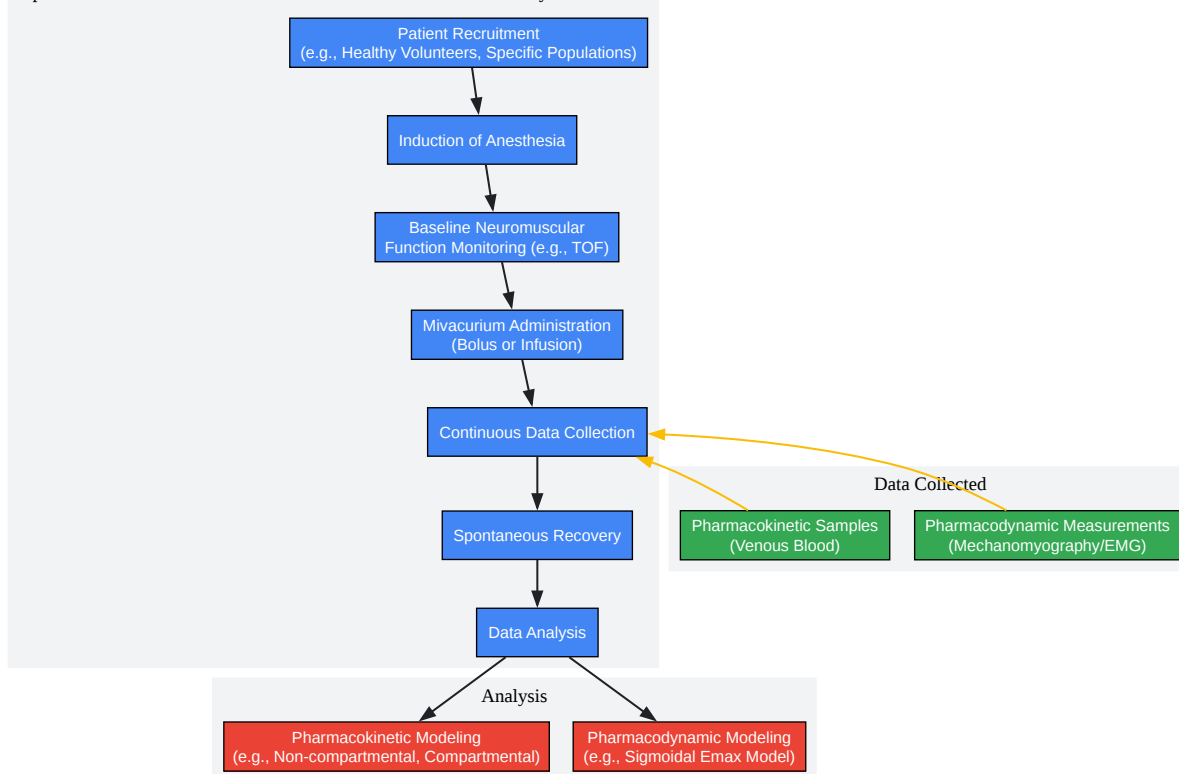
The following diagrams, generated using Graphviz, illustrate the structures of different pharmacokinetic models for **mivacurium** and a typical experimental workflow for its study.



[Click to download full resolution via product page](#)

Caption: Comparison of **Mivacurium** Pharmacokinetic Models.

Experimental Workflow for Mivacurium Pharmacokinetic/Pharmacodynamic Studies

[Click to download full resolution via product page](#)Caption: **Mivacurium** PK/PD Experimental Workflow.

Conclusion

The validation of computational models for **mivacurium** pharmacokinetics is crucial for predicting its behavior and optimizing its clinical use. Standard two-compartment models have been widely used, but alternative approaches like physiologically based pharmacokinetic (PBPK) and peripheral link models may offer advantages, particularly for capturing the rapid clearance and complex distribution of **mivacurium** and its isomers.[4][5][6] The choice of model should be guided by the specific research question and the patient population under investigation. The experimental data and protocols summarized in this guide provide a foundation for the objective comparison and validation of these models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of mivacurium in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of mivacurium in young adult and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic modeling of mivacurium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model-based control of neuromuscular block using mivacurium: design and clinical verification | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 6. Peripheral link model as an alternative for pharmacokinetic-pharmacodynamic modeling of drugs having a very short elimination half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Computational Models of Mivacurium Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034715#validating-computational-models-of-mivacurium-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com